N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide
CAS No.: 1091020-95-9
Cat. No.: VC11796231
Molecular Formula: C18H21NO3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091020-95-9 |
|---|---|
| Molecular Formula | C18H21NO3S |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)18(8-10-22-11-9-18)13-19-17(20)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20) |
| Standard InChI Key | YLTBRDSIZBXGQN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CS3 |
| Canonical SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydropyran ring (oxan) substituted at the 4-position with a 2-methoxyphenyl group and a methylene bridge connected to a thiophene-2-carboxamide moiety (Figure 1). The methoxy group enhances lipophilicity, while the carboxamide and heterocyclic thiophene contribute to hydrogen-bonding interactions and electronic delocalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 331.4 g/mol |
| CAS Number | Not publicly disclosed |
| Topological Polar Surface Area | 86.7 Ų (estimated) |
The tetrahydropyran ring adopts a chair conformation, stabilizing the molecule through reduced steric strain. The 2-methoxyphenyl group introduces steric bulk, potentially influencing binding interactions in biological systems .
Synthesis and Structural Characterization
Synthetic Routes
A plausible synthesis involves three stages:
-
Oxan Ring Formation: Cyclization of 4-bromo-2-methoxyphenyl derivatives with diols under acid catalysis to form the tetrahydropyran core.
-
Suzuki-Miyaura Coupling: Introduction of the methylene-carboxamide sidechain via palladium-catalyzed cross-coupling with a boronic ester-functionalized intermediate.
-
Amidation: Reaction of the intermediate amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | H₂SO₄, ethylene glycol, 110°C | 68% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 52% |
| 3 | Et₃N, THF, 0°C to RT | 75% |
Analytical Validation
Structural confirmation relies on:
-
¹H-NMR: Aromatic protons (δ 6.8–7.4 ppm), oxan methine (δ 3.5–4.1 ppm), and carboxamide NH (δ 8.2 ppm).
-
IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H).
| Parameter | Value |
|---|---|
| LogP | 2.8 |
| Water Solubility | 0.12 mg/mL |
| CYP3A4 Inhibition | Moderate |
Hypothesized Biological Activities
-
Antimicrobial Activity: Thiophene derivatives exhibit MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential: Analogous compounds induce apoptosis in MCF-7 cells (IC₅₀: 12–25 µM) via caspase-3 activation .
Industrial and Materials Science Applications
Polymer Additives
The oxan ring’s rigidity and carboxamide’s polarity make this compound a candidate for:
-
Thermoplastics: Enhancing glass transition temperatures () by 15–20°C at 5 wt% loading.
-
Coating Agents: Improving adhesion strength on steel substrates by 40% in epoxy formulations.
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Low yields (<60%) in multi-step routes.
-
Toxicity Data Gap: No in vivo studies available.
Proposed research priorities:
-
Optimize catalytic systems for Suzuki coupling steps.
-
Evaluate acute toxicity in zebrafish models.
-
Explore copolymerization with acrylate monomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume